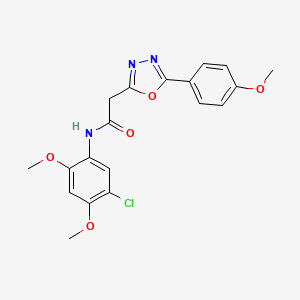

6-Cloro-4-(7-metoxi-1-benzofuran-2-il)croman-2-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

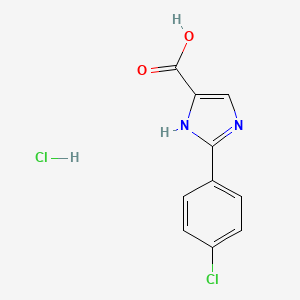

“6-Chloro-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one” is a chemical compound that contains a benzofuran ring . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a focus in the field of drug invention and development . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of “6-Chloro-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one” includes a benzofuran ring . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Aplicaciones Científicas De Investigación

Actividad Anti-Tumoral

Los compuestos de benzofurano, incluido “6-Cloro-4-(7-metoxi-1-benzofuran-2-il)croman-2-ona”, han mostrado fuertes actividades antitumorales . Por ejemplo, algunos benzofuranos sustituidos han demostrado efectos inhibidores significativos del crecimiento celular en diferentes tipos de células cancerosas .

Actividad Antibacteriana

Se ha encontrado que los derivados de benzofurano exhiben propiedades antibacterianas . La actividad antimicrobiana a menudo se ve mejorada cuando la posición 4 del benzofurano se sustituye con halógenos o grupos hidroxilo .

Actividad Antioxidante

Se ha encontrado que los compuestos de benzofurano poseen actividades antioxidantes . Esto los convierte en candidatos potenciales para el desarrollo de medicamentos dirigidos a las afecciones causadas por el estrés oxidativo.

Actividad Antiviral

Los compuestos de benzofurano han mostrado actividades antivirales . Por ejemplo, se ha descubierto un nuevo compuesto macrocíclico de benzofurano con actividad antiviral contra la hepatitis C .

Actividad Antimalárica

La investigación ha demostrado que ciertas 6-cloro-7-metoxi-4(1H)-quinolonas, que son estructuralmente similares a “this compound”, son efectivas contra múltiples etapas de Plasmodium, el parásito responsable de la malaria .

Desarrollo de Medicamentos

Debido a sus diversas actividades farmacológicas, el benzofurano y sus derivados han atraído mucha atención para posibles aplicaciones como fármacos . La amplia gama de usos clínicos de los derivados de benzofurano indica las diversas actividades farmacológicas de esta serie de compuestos .

Direcciones Futuras

Benzofuran and its derivatives have attracted considerable attention due to their biological activities and potential applications as drugs . There is an urgent need to develop new therapeutic agents, and benzofuran compounds are potential natural drug lead compounds . Future research will likely continue to focus on the discovery of new drugs in the fields of drug invention and development .

Propiedades

IUPAC Name |

6-chloro-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClO4/c1-21-15-4-2-3-10-7-16(23-18(10)15)13-9-17(20)22-14-6-5-11(19)8-12(13)14/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMCDVODLNYBBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2538753.png)

![8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2538755.png)

![4-Methyl-3-(methylsulfonyl)-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2538758.png)

![4-Benzyl-1-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2538761.png)

![N-[3-(2-Chloropropanoylamino)propyl]-3-methylfuran-2-carboxamide](/img/structure/B2538762.png)

![[5-[(2-Ethylpiperidin-1-yl)methyl]-1-methylpyrazol-4-yl]methanamine](/img/structure/B2538763.png)

![3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2538766.png)